molecular formula C18H25Cl2NO B2591734 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride CAS No. 1049784-24-8

2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride

Cat. No.: B2591734
CAS No.: 1049784-24-8
M. Wt: 342.3
InChI Key: JPFNYDKPSMXWRO-UHFFFAOYSA-N
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Description

2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride is a synthetic compound that features a unique adamantane structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity. The compound’s structure includes a phenol group, a chlorinated aromatic ring, and an adamantane moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from acetonitrile are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with sigma receptors. Sigma receptors modulate various proteins, including ion channels and neurotransmitter receptors. The adamantane moiety enhances the compound’s stability and binding affinity to these receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride is unique due to its combination of an adamantane moiety with a chlorinated phenol group. This structure provides both stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(1-adamantylmethylamino)methyl]-4-chlorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO.ClH/c19-16-1-2-17(21)15(6-16)10-20-11-18-7-12-3-13(8-18)5-14(4-12)9-18;/h1-2,6,12-14,20-21H,3-5,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFNYDKPSMXWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCC4=C(C=CC(=C4)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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